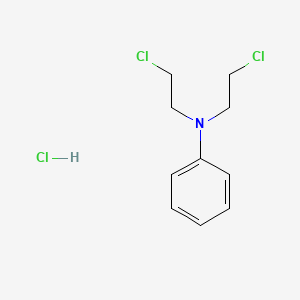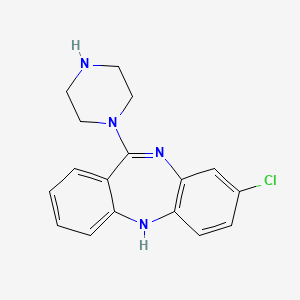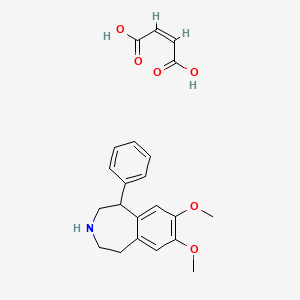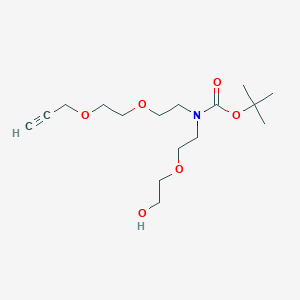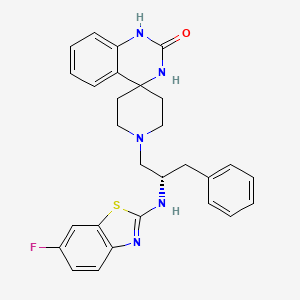
Nvs-ZP7-4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NVS-ZP7-4 is a Zinc transporter SLC39A7 (ZIP7) inhibitor . It is the first reported chemical tool to probe the impact of modulating ER zinc levels and investigate ZIP7 as a novel druggable node in the Notch pathway . NVS-ZP7-4 increases ER zinc levels, suggesting functional modulation of ZIP7 .
Synthesis Analysis
NVS-ZP7-4 was identified as a novel chemical reagent targeting the zinc input protein ZIP7 . It accounts for the zinc surge from the apparatus to the cytoplasm . NVS-ZP7-4 has been identified as a novel chemical reagent that targets ZIP7, resulting in zinc accumulation in the ER .Molecular Structure Analysis
The molecular weight of NVS-ZP7-4 is 501.62 and its chemical formula is C28H28FN5OS .Chemical Reactions Analysis
NVS-ZP7-4 altered zinc in the ER, and an analog of the compound photoaffinity labeled ZIP7 in cells, suggesting a direct interaction between the compound and ZIP7 .Physical And Chemical Properties Analysis
NVS-ZP7-4 is a solid compound with a light yellow to yellow color .Applications De Recherche Scientifique
Hepatocellular Carcinoma (HCC) Treatment
NVS-ZP7-4 has been identified as a novel chemical reagent targeting the zinc input protein ZIP7 . It inhibits cell viability, causes cell cycle arrest, induces apoptosis, and inhibits the proliferation, migration, and invasion of HCC cells . By inhibiting the activation of the PI3K/AKT signaling pathway, NVS-ZP7-4 shows promise as a therapeutic target for HCC .
Apoptosis Induction in Tumors
ZIP7 dysregulation is associated with various diseases, including tumors. NVS-ZP7-4, by targeting ZIP7, can induce apoptosis in tumor cells, offering a potential treatment strategy for cancers like colorectal and cervical cancer .
Notch Signaling Pathway Inhibition
NVS-ZP7-4 acts as a potent inhibitor of the Notch signaling pathway. This pathway is crucial in cell differentiation and cancer development. NVS-ZP7-4 induces endoplasmic reticulum (ER) stress and apoptosis in T-ALL cell lines, making it a significant tool for research in this area .
Zinc Homeostasis Modulation
The compound is a potent and selective inhibitor of the SLC39A7 (ZIP7) zinc transporter, which increases ER zinc levels. This modulation of zinc homeostasis can have implications in the treatment of diseases where zinc plays a regulatory role .
Investigation of ER Zinc Levels
NVS-ZP7-4 serves as a chemical tool to probe the impact of modulating ER zinc levels. It helps investigate ZIP7 as a novel druggable node in the Notch pathway, which could lead to new therapeutic approaches .
Mécanisme D'action
Target of Action
NVS-ZP7-4 is a potent inhibitor that primarily targets the Zinc transporter SLC39A7 (ZIP7) . ZIP7 is a zinc input protein anchored in the ER/Golgi apparatus, which accounts for the zinc surge from the apparatus to the cytoplasm . Zinc is known as a co-effector of more than 300 enzymes and plays a vital role in the regulation of cellular function .
Mode of Action
NVS-ZP7-4 interacts with its target ZIP7, resulting in zinc accumulation in the endoplasmic reticulum (ER) . This interaction inhibits the activation of the phosphatidylinositol 3-kinase (PI3K)/Akt pathway , which is involved in cell survival and growth.
Biochemical Pathways
The primary biochemical pathway affected by NVS-ZP7-4 is the PI3K/AKT signaling pathway . By inhibiting the activation of this pathway, NVS-ZP7-4 can induce apoptosis and inhibit the proliferation, migration, and invasion of cells .
Pharmacokinetics
It’s known that nvs-zp7-4 is a small molecule drug , which typically have good bioavailability due to their ability to cross cell membranes.
Result of Action
NVS-ZP7-4 has been found to inhibit cell viability, cause cell cycle arrest, induce apoptosis, and inhibit the proliferation, migration, and invasion of cells . In hepatocellular carcinoma (HCC), NVS-ZP7-4 has been shown to inhibit tumor growth in vivo .
Propriétés
IUPAC Name |
1'-[(2S)-2-[(6-fluoro-1,3-benzothiazol-2-yl)amino]-3-phenylpropyl]spiro[1,3-dihydroquinazoline-4,4'-piperidine]-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28FN5OS/c29-20-10-11-24-25(17-20)36-27(32-24)30-21(16-19-6-2-1-3-7-19)18-34-14-12-28(13-15-34)22-8-4-5-9-23(22)31-26(35)33-28/h1-11,17,21H,12-16,18H2,(H,30,32)(H2,31,33,35)/t21-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZOFDZMKSAUTHT-NRFANRHFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C3=CC=CC=C3NC(=O)N2)CC(CC4=CC=CC=C4)NC5=NC6=C(S5)C=C(C=C6)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC12C3=CC=CC=C3NC(=O)N2)C[C@H](CC4=CC=CC=C4)NC5=NC6=C(S5)C=C(C=C6)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28FN5OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Nvs-ZP7-4 | |
Q & A
Q1: How does NVS-ZP7-4 interact with its target and what are the downstream effects?
A: NVS-ZP7-4 is a potent and selective inhibitor of solute carrier family 39 member 7 (SLC39A7), a zinc channel located in the endoplasmic reticulum (ER) [, ]. Inhibiting SLC39A7 with NVS-ZP7-4 in PTCL cells leads to downregulation of CD30 cell surface expression []. This effect is likely due to impaired glycobiology in the ER, as evidenced by the accumulation of immature precursor CD30 and reduced mature CD30 levels [].
Q2: Why is CD30 downregulation important for treating PTCLs?
A: CD30 is a cell surface receptor highly expressed on PTCL cells and serves as the target for Brentuximab Vedotin (BV), an antibody-drug conjugate used in PTCL treatment []. BV delivers a cytotoxic agent specifically to CD30-positive cells. Therefore, downregulating CD30 with NVS-ZP7-4 could potentially decrease BV efficacy [].
Q3: Are there any studies investigating the combined effects of NVS-ZP7-4 and BV?
A: While research on the combined effect of NVS-ZP7-4 and BV is currently limited, the findings from the CRISPR screen suggest that combining these agents might not be an effective therapeutic strategy. Downregulating SLC39A7, the target of NVS-ZP7-4, through gene knockout conferred resistance to BV []. This observation suggests that co-administering NVS-ZP7-4 with BV could potentially reduce BV's therapeutic efficacy. Further research is crucial to explore this interaction and determine the potential implications for PTCL treatment.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


